molecular formula C20H25NO2 B5521695 2-(4-isopropylphenoxy)-N-mesitylacetamide

2-(4-isopropylphenoxy)-N-mesitylacetamide

Cat. No. B5521695
M. Wt: 311.4 g/mol
InChI Key: HMKSYPXMVABKAD-UHFFFAOYSA-N
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Description

“2-(4-isopropylphenoxy)-N-mesitylacetamide” is a complex organic compound. It is composed of an isopropylphenol group (4-isopropylphenoxy) and a mesitylacetamide group. Isopropylphenol is an organic compound with the formula (CH3)2CHC6H4OH . Mesitylacetamide is a derivative of acetamide, which is an organic compound with the formula CH3CONH2.


Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and heterocyclization . For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles in good yields.


Molecular Structure Analysis

The molecular structure of derivatives, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond, indicating structural diversity within this chemical family.


Chemical Reactions Analysis

The photochemical study of related compounds, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, shows the ability to undergo Norrish type I cleavage and photoreduction, leading to various photoproducts. This highlights the photochemical reactivity and potential applications of similar compounds in material science and photopharmacology.


Physical And Chemical Properties Analysis

Studies on closely related compounds reveal that crystal structures can exhibit significant diversity, which is crucial for understanding the solid-state properties and potential applications of 1-(2,4-dihydroxyphenyl)-2-(2-isopropylphenoxy)ethanone derivatives in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

One key area of research involving 2-(4-isopropylphenoxy)-N-mesitylacetamide focuses on its synthesis and structural analysis. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound closely related to the requested chemical, demonstrating its potential anticancer activity through molecular docking analysis targeting the VEGFr receptor. The compound's structure was elucidated using various spectroscopic techniques, revealing its crystalline nature and intermolecular hydrogen bonding patterns, which could be critical for its biological activity (Sharma et al., 2018).

Anticancer Potential

The anticancer potential of compounds related to 2-(4-isopropylphenoxy)-N-mesitylacetamide is a significant area of research. The aforementioned study by Sharma et al. (2018) highlighted the synthesis of a derivative with confirmed anticancer activity, suggesting that the structural features of such compounds could be leveraged for therapeutic purposes. This opens up avenues for further investigation into the specific mechanisms through which these compounds exert their effects and their potential application in cancer treatment protocols.

Environmental and Material Science Applications

Research extends beyond biomedical applications into environmental and material sciences. For example, compounds structurally related to 2-(4-isopropylphenoxy)-N-mesitylacetamide have been explored for their corrosion inhibition properties, antioxidative effects, and potential in creating hybrid materials. Yıldırım and Çetin (2008) investigated the synthesis of derivatives for corrosion prevention, finding promising efficiencies, which could be invaluable in protecting materials in industrial settings (Yıldırım & Çetin, 2008).

Biomedical and Pharmacological Research

Beyond anticancer research, derivatives of 2-(4-isopropylphenoxy)-N-mesitylacetamide have been examined for their pharmacological properties. Studies have delved into the antioxidative effects of related compounds, suggesting potential roles in mitigating oxidative stress in surgical patients, thus highlighting the therapeutic versatility of these compounds (Khoshraftar et al., 2014).

Safety and Hazards

Based on the safety data sheet of a related compound, 4-Isopropylphenoxyacetyl chloride, it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-13(2)17-6-8-18(9-7-17)23-12-19(22)21-20-15(4)10-14(3)11-16(20)5/h6-11,13H,12H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKSYPXMVABKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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